
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer. In
Mécanisme D'action
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone works by inhibiting the activity of Aurora A kinase, a serine/threonine kinase that plays a critical role in cell division. Aurora A kinase is overexpressed in many types of cancer and has been associated with poor prognosis. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to have a number of biochemical and physiological effects in preclinical studies. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells. 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone has also been shown to inhibit the formation of microtubules, which are critical for cell division. In addition, 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Avantages Et Limitations Des Expériences En Laboratoire
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone has also been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for clinical development. One limitation is that 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to have some off-target effects, which may limit its efficacy and safety in clinical settings.
Orientations Futures
There are a number of future directions for 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone research. One area of focus is the development of combination therapies that target multiple pathways in cancer cells. 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to synergize with a number of other anticancer agents, including taxanes and PARP inhibitors. Another area of focus is the identification of biomarkers that can predict response to 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone in various types of cancer.
Méthodes De Synthèse
The synthesis of 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone involves a multistep process that starts with the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form 2-acetylbenzimidazole. This intermediate is then reacted with 4-propan-2-ylpiperazine to form 2-acetyl-1-(4-propan-2-ylpiperazin-1-yl)benzimidazole. The final step involves the reaction of this intermediate with 4-chlorobenzaldehyde to form 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone, or 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone.
Applications De Recherche Scientifique
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been extensively studied for its potential as an anticancer agent. The compound has shown promising results in preclinical studies, particularly in the treatment of ovarian cancer. 1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to inhibit the activity of Aurora A kinase, an enzyme that is overexpressed in many types of cancer and has been associated with poor prognosis. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
Propriétés
IUPAC Name |
1H-indazol-3-yl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11(2)18-7-9-19(10-8-18)15(20)14-12-5-3-4-6-13(12)16-17-14/h3-6,11H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMGDCSLJPIPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

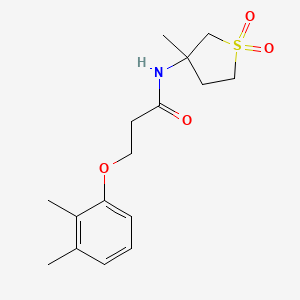
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
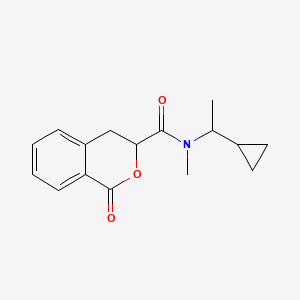
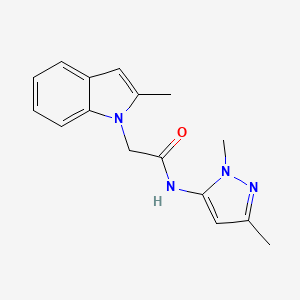
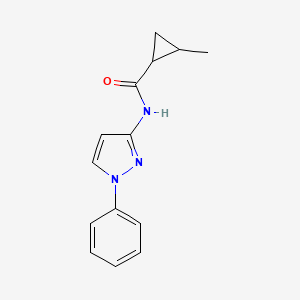

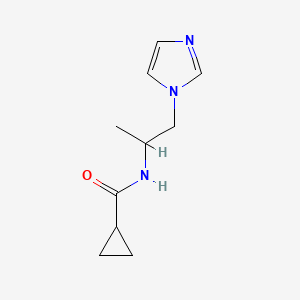
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
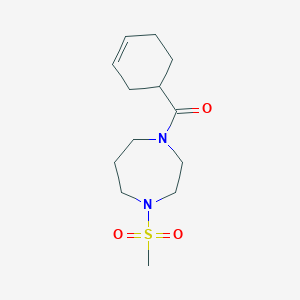
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)